molecular formula C11H15BrN2O B14897632 3-((2-Bromobenzyl)(methyl)amino)propanamide

3-((2-Bromobenzyl)(methyl)amino)propanamide

Cat. No.: B14897632
M. Wt: 271.15 g/mol
InChI Key: MUUHBGHVBAJHCL-UHFFFAOYSA-N
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Description

3-((2-Bromobenzyl)(methyl)amino)propanamide is an organic compound with the molecular formula C11H15BrN2O It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the 2-position and a methyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Bromobenzyl)(methyl)amino)propanamide typically involves the reaction of 2-bromobenzylamine with methylamine and a suitable acylating agent. One common method is to react 2-bromobenzylamine with methylamine in the presence of a base, followed by acylation with a propanoyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((2-Bromobenzyl)(methyl)amino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as thiols or amines replace the bromine atom to form new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thiols, amines, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Carboxylic acids, aldehydes, ketones.

    Reduction: Primary or secondary amines.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

3-((2-Bromobenzyl)(methyl)amino)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((2-Bromobenzyl)(methyl)amino)propanamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the amide group play crucial roles in binding to active sites of enzymes, thereby modulating their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzylamine: Lacks the propanamide group, making it less versatile in certain synthetic applications.

    N-Methylbenzylamine: Does not have the bromine substitution, affecting its reactivity and binding properties.

    3-((2-Chlorobenzyl)(methyl)amino)propanamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

Uniqueness

3-((2-Bromobenzyl)(methyl)amino)propanamide is unique due to the presence of both the bromine atom and the propanamide group, which confer specific chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the propanamide group provides additional sites for interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

3-[(2-bromophenyl)methyl-methylamino]propanamide

InChI

InChI=1S/C11H15BrN2O/c1-14(7-6-11(13)15)8-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3,(H2,13,15)

InChI Key

MUUHBGHVBAJHCL-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)N)CC1=CC=CC=C1Br

Origin of Product

United States

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